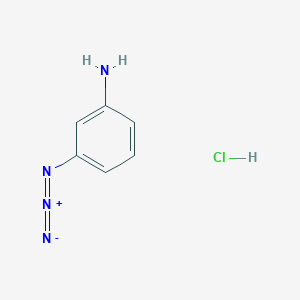

3-azidoaniline hydrochloride

Description

Significance of Aryl Azides and Anilines as Advanced Synthetic Intermediates

Aryl azides and anilines are independently recognized as crucial synthetic intermediates in organic chemistry. acs.org Their combination within a single molecule amplifies their utility.

The aryl azide (B81097) group (-N₃) is prized for its unique reactivity. It is a key participant in 1,3-dipolar cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." scielo.brmdpi.com This reaction allows for the efficient and specific formation of stable triazole rings, which are valuable for linking molecular fragments. scielo.brdiva-portal.org Furthermore, aryl azides can be converted into highly reactive nitrene intermediates through thermal or photochemical activation. acs.orgresearchgate.net These nitrenes can undergo a variety of transformations, including C-H bond insertion and cyclization reactions, enabling the synthesis of complex nitrogen-containing heterocyclic compounds. acs.orgresearchgate.net The azide group's stability under many reaction conditions, coupled with its specific reactivity, makes it an invaluable tool in fields ranging from polymer chemistry to biochemistry. acs.org

The aniline (B41778) group (-NH₂) is a fundamental building block in organic synthesis. As a primary aromatic amine, it serves as a nucleophile and a precursor to a wide array of other functional groups. It readily participates in reactions to form amides, imines, and, crucially, diazonium salts. scielo.br Diazonium salts are exceptionally versatile intermediates, capable of being transformed into a vast number of different substituents on the aromatic ring. researchgate.net The aniline moiety is a common feature in pharmaceuticals, dyes, and advanced materials. rsc.org

The presence of both functional groups in one molecule allows for sequential or orthogonal chemical modifications, providing a strategic advantage in multistep syntheses. colab.ws

Conceptual Framework of 3-Azidoaniline (B6599890) Hydrochloride as a Multifunctional Building Block

3-Azidoaniline hydrochloride emerges as a quintessential multifunctional or bifunctional building block, a class of small, structurally diverse molecules that serve as precursors in the assembly of more sophisticated molecular architectures. fluorochem.co.ukgoogle.com Its value lies in the distinct and orthogonally reactive amino and azido (B1232118) groups attached to a central phenyl ring. The term "multifunctional" refers to the presence of more than one reactive site, which can be addressed with different chemical reagents or under different reaction conditions.

The core concept is orthogonality , where one functional group can be reacted selectively while the other remains dormant, ready for a subsequent, different chemical transformation. colab.ws In this compound, the amino group can undergo diazotization or acylation while the azide group is preserved. Conversely, the azide group can participate in click chemistry or be reduced to an amine, leaving the original amino group (or a derivative thereof) untouched.

This "two-faced" reactivity allows for the construction of complex molecules that would be difficult to assemble otherwise. For instance, the amino group can be used as an anchor point to attach the molecule to a substrate or a larger molecular scaffold, while the azide group remains available for a subsequent "click" reaction to introduce another component, such as a fluorescent tag or a bioactive molecule. mdpi.com The hydrochloride salt form enhances the compound's stability and handling properties.

Table 1: Physicochemical Properties of 3-Azidoaniline Note: Data corresponds to the free base form unless otherwise specified. The hydrochloride salt has a molecular weight of approximately 170.60 g/mol .

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₆N₄ | nih.gov |

| Molecular Weight | 134.14 g/mol | nih.gov |

| IUPAC Name | 3-azidoaniline | nih.gov |

| InChIKey | QNLSJPUEPXAOGG-UHFFFAOYSA-N | nih.gov |

| CAS Number | 14994-81-1 | nih.gov |

Landscape of Academic Inquiry and Core Research Foci

Research involving this compound and its isomers (particularly 4-azidoaniline) is diverse, reflecting the compound's versatility. The primary research areas focus on leveraging its dual functionality.

Synthesis of Heterocyclic Compounds: A major research focus is the use of azidoanilines as precursors for nitrogen-containing heterocycles, which are foundational structures in many pharmaceuticals and biologically active compounds. google.comsioc-journal.cnclockss.org The azide can be transformed intramolecularly, or the amine can be used to build a second ring system fused to the original phenyl ring.

Polymer and Materials Science: The compound is utilized in the synthesis of photoreactive and functional polymers. researchgate.netcelluars.com The azido group can serve as a photo-crosslinking agent, allowing for the modification of polymer surfaces or the formation of stable polymer networks upon UV irradiation. researchgate.net For example, copolymers of aniline and azidoaniline have been investigated for their thermal and electrical properties, where the azido group allows for cross-linking that can enhance thermal stability. researchgate.net

Bioconjugation and Medicinal Chemistry: In a field often referred to as "chemical biology," the azidoaniline core is used as a linker. The azide group's ability to participate in bioorthogonal "click" chemistry makes it ideal for attaching probes, drugs, or other molecules to biological targets like proteins or polysaccharides. mdpi.comresearchgate.netcelluars.com For instance, researchers have used azidoaniline derivatives to create photoaffinity labels to identify and study protein interactions.

Energetic Materials: Aromatic polyazides, compounds with multiple azide groups, are of interest as energetic materials and precursors to nitrogen-rich nanomaterials. colab.ws While 3-azidoaniline is a diazide precursor, the fundamental study of its properties contributes to this broader field, which explores the synthesis and controlled decomposition of high-nitrogen-content molecules.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-azidoaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4.ClH/c7-5-2-1-3-6(4-5)9-10-8;/h1-4H,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZTLFSHMMYNCFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N=[N+]=[N-])N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89798-46-9 | |

| Record name | 3-azidoaniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Azidoaniline Hydrochloride and Analogous Aromatic Azidoanilines

Established Pathways for the Introduction of Aromatic Azido (B1232118) Moieties

The introduction of an azide (B81097) functional group onto an aromatic system can be accomplished through several reliable methods. The choice of method often depends on the available starting materials and the desired substitution pattern of the final product.

Diazotransfer reactions are a popular and effective method for converting primary amines into azides. researchgate.netresearchgate.net This transformation involves the transfer of a diazo group from a reagent to the amine, which then rearranges to form the azide. A variety of diazotransfer reagents have been developed, each with specific advantages in terms of stability, reactivity, and ease of handling.

Key reagents used in diazotransfer reactions include:

Triflyl azide (TfN₃) : This is a highly efficient diazo transfer reagent for converting primary amines to azides. researchgate.netorganic-chemistry.org

Imidazole-1-sulfonyl azide hydrochloride : This reagent is comparable in reactivity to triflyl azide and has the advantage of being a stable, crystalline solid that can be prepared on a large scale from inexpensive materials. organic-chemistry.org

2-azido-1,3-dimethylimidazolinium hexafluorophosphate : A safe, stable, and efficient diazo transfer reagent. researchgate.net

The general mechanism of the diazotransfer reaction proceeds via the addition of the amine to the sulfonyl azide, followed by the elimination of the sulfonamide to yield the desired azide product. The use of a zinc chloride catalyst has been shown to improve the efficiency of the reaction, leading to higher conversion rates and shorter reaction times. researchgate.net

Nucleophilic aromatic substitution (SNAr) represents a classical and widely used approach for the synthesis of aromatic azides. eurekaselect.com This strategy typically follows one of two main pathways:

From Aryl Diazonium Salts : This is the most traditional method, where a primary aromatic amine (an aniline (B41778) derivative) is first converted into an aryl diazonium salt. eurekaselect.comnih.gov This is achieved by treating the amine with a source of nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures. The resulting diazonium salt is then treated with an azide source, most commonly sodium azide (NaN₃) or azidotrimethylsilane (B126382) (Me₃SiN₃), which displaces the dinitrogen group to form the aryl azide. organic-chemistry.orgeurekaselect.comnih.gov While effective, this procedure requires careful temperature control due to the potential instability of diazonium salts. eurekaselect.com

From Aryl Halides : In cases where the aromatic ring is activated by the presence of electron-withdrawing groups, a direct SNAr reaction can be performed. An aryl halide (e.g., 2-chloro-3-nitropyridine) can be reacted with sodium azide, where the azide ion acts as a nucleophile and displaces the halide. nih.gov Copper(I) has also been used to catalyze the conversion of aryl halides to primary aryl amines using sodium azide. acs.org

Synthetic Routes to Ortho-, Meta-, and Para-Azidoaniline Derivatives

The synthesis of specific isomers of azidoaniline—ortho, meta, and para—generally starts from the corresponding phenylenediamine isomers. The most common and direct route involves the diazotization of one of the amino groups, followed by nucleophilic substitution with an azide ion.

The general procedure is as follows:

Monodiazotization : The starting phenylenediamine (o-, m-, or p-phenylenediamine) is dissolved in an acidic medium (e.g., hydrochloric acid or sulfuric acid).

Diazonium Salt Formation : A solution of sodium nitrite is added dropwise at a low temperature (typically 0–5 °C) to convert one of the primary amino groups into a diazonium salt.

Azide Substitution : The resulting diazonium salt solution is then reacted with a solution of sodium azide. This leads to the displacement of the diazonium group (N₂) by the azide group (N₃), forming the desired azidoaniline isomer.

This method's selectivity for mono-diazotization is crucial and can be controlled by careful stoichiometry and reaction conditions.

Table 1: Overview of Synthetic Methodologies for Aromatic Azides

| Methodology | Starting Material | Key Reagents | Product | Key Features |

|---|---|---|---|---|

| Diazotransfer Reaction | Primary Aromatic Amine | Triflyl azide (TfN₃), Imidazole-1-sulfonyl azide hydrochloride | Aromatic Azide | Mild conditions, high efficiency. researchgate.netorganic-chemistry.org |

| Nucleophilic Substitution | Aryl Diazonium Salt | Sodium azide (NaN₃), Azidotrimethylsilane (Me₃SiN₃) | Aromatic Azide | Classical method, requires low temperatures. eurekaselect.com |

Formation and Isolation Techniques for Hydrochloride Salts

Aromatic amines, including 3-azidoaniline (B6599890), are basic compounds that readily react with strong acids to form salts. oxfordreference.com The formation of a hydrochloride salt is a common strategy used to improve the stability, crystallinity, and handling of the amine. youtube.comreddit.com

The formation of 3-azidoaniline hydrochloride is typically achieved by treating a solution of 3-azidoaniline with hydrochloric acid. This can be done by:

Adding aqueous hydrochloric acid to a solution of the amine. researchgate.netgoogle.com

Bubbling gaseous hydrogen chloride through a solution of the amine in an organic solvent. google.com

Amines react with hydrochloric acid in an acid-base reaction where the nitrogen atom of the amino group is protonated, forming an ammonium (B1175870) cation, with the chloride ion acting as the counter-ion. youtube.com The resulting salt, such as anilinium chloride (C₆H₅NH₃⁺Cl⁻), is an ionic compound. oxfordreference.com

Isolation and Purification:

Hydrochloride salts of amines are typically crystalline solids and are often less soluble in organic solvents than their free base counterparts, which facilitates their isolation by precipitation or crystallization. oxfordreference.comyoutube.com

Common isolation and purification techniques include:

Precipitation : After adding HCl, the hydrochloride salt may precipitate directly from the reaction mixture, especially if a solvent in which the salt is poorly soluble is used. The solid can then be collected by filtration. google.com

Crystallization : The crude salt can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/n-hexane). google.com

Vaporization/Distillation : For some amine hydrochlorides, purification can be achieved by vaporization, sublimation, or distillation in the presence of excess hydrogen halide gas to prevent decomposition back into the free amine and acid. google.com

Washing : The isolated salt can be washed with a solvent in which it is insoluble to remove impurities.

The conversion to a hydrochloride salt is a straightforward and effective method for the purification and stable storage of aromatic amines like 3-azidoaniline.

Chemical Reactivity and Mechanistic Investigations of 3 Azidoaniline Hydrochloride

Transformations Involving the Azido (B1232118) Functional Group

The reactivity of 3-azidoaniline (B6599890) hydrochloride is largely dictated by its two primary functional groups: the azido moiety and the primary aromatic amine. The azido group, in particular, offers a versatile handle for a variety of chemical transformations, enabling its use as a building block in diverse synthetic applications.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Advanced Organic Transformations

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, providing a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov 3-Azidoaniline serves as a valuable precursor in these reactions, where the azido group readily participates in the [3+2] cycloaddition with terminal alkynes in the presence of a copper(I) catalyst. peerj.commdpi.com This reaction is prized for its reliability, broad scope, and simple execution. rsc.org The resulting triazole products are chemically stable and can serve as important structural motifs in medicinal chemistry and materials science. nih.gov

The general mechanism of the CuAAC involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide (B81097) in a stepwise manner. nih.govrsc.org The reaction is typically carried out in a variety of solvents, including aqueous systems, and is often accelerated by the use of ligands that stabilize the copper(I) oxidation state. nih.govnih.gov Sodium ascorbate (B8700270) is a commonly used reducing agent to generate Cu(I) in situ from Cu(II) salts. nih.govnih.gov

The utility of 3-azidoaniline in CuAAC reactions is demonstrated in the synthesis of various functionalized molecules. For instance, it can be reacted with a range of alkynes to produce a library of 1,2,3-triazole-containing compounds. peerj.commdpi.com These reactions are often high-yielding and proceed under mild conditions. mdpi.comrsc.org The primary amino group on the 3-azidoaniline can be further functionalized either before or after the cycloaddition, adding to the modularity of this synthetic approach.

Interactive Data Table: Examples of CuAAC Reactions with Azidoanilines

| Azide Reactant | Alkyne Reactant | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-Azidoaniline | Phenylacetylene | Cu(I) catalyst | 3-(4-Phenyl-1H-1,2,3-triazol-1-yl)aniline | 92% | rsc.org |

| 4-Azidoaniline (B77532) | N-Boc-proline derived alkyne | Cu(I), DCC, HOBT | Triazole derivative of prolinamide | 88% | rsc.org |

| Aryl Azides | Terminal Alkynes | Copper(I) Phenylacetylide | 1,2,3-Triazoles | 70-90% | mdpi.com |

| 4-Azidoaniline | (4-Ethynylphenyl)diphenylphosphine oxide | CuAAC | Functionalized Carbon Nanomaterials | Not specified | beilstein-journals.org |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Methodologies

To circumvent the potential toxicity of copper catalysts in biological systems, strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as a powerful alternative. nih.goviris-biotech.de This bioorthogonal reaction utilizes highly strained cyclooctynes, which readily react with azides without the need for a metal catalyst. wikipedia.orgmagtech.com.cn The driving force for this reaction is the relief of ring strain in the cyclooctyne (B158145) upon cycloaddition. magtech.com.cn

3-Azidoaniline and its derivatives can be employed in SPAAC for various applications, particularly in bioconjugation. nih.govrsc.org For example, proteins modified with an azido group, derived from azidoaniline, can be selectively labeled with cyclooctyne-containing probes. rsc.org This methodology allows for the site-specific modification of biomolecules in living systems. nih.govnih.gov The reaction is highly selective and proceeds under physiological conditions, making it an invaluable tool in chemical biology. nih.govwikipedia.orgnih.gov

The reactivity in SPAAC is highly dependent on the structure of the cyclooctyne. magtech.com.cn Researchers have developed a variety of substituted cyclooctynes to tune the reaction kinetics and stability. iris-biotech.demagtech.com.cn The choice of solvent can also influence the reaction rate. nih.gov

Interactive Data Table: SPAAC Reactions Involving Azides

| Azide Reactant | Cycloalkyne Reactant | Conditions | Application | Reference |

|---|---|---|---|---|

| 4-Azidoaniline modified BSA | Alexa Fluor 647 DIBO | PBS buffer (pH 7.4), room temp. | Fluorescence labeling of protein | rsc.org |

| 4-Azidoaniline | 18F-labeled azadibenzocyclooctyne (ADIBO) | Various solvents | Radiolabeling for in vivo pretargeting | nih.gov |

| Azido-functionalized PSMA ligands | Dibenzocyclooctyne (DBCO) derivatives | Aqueous media, room temp. | Synthesis of dual-labeled imaging agents | nih.gov |

| 2-(Azidophenyl)boronic acid | Cyclooct-2-yn-1-ol | Room temperature | Accelerated cycloaddition via boronate ester formation | rsc.org |

Photochemical and Thermal Decomposition Pathways Leading to Nitrene Intermediates

The azido group of 3-azidoaniline can undergo decomposition upon exposure to heat or light, leading to the formation of a highly reactive nitrene intermediate, specifically 3-aminophenylnitrene. beilstein-journals.orgias.ac.in This process involves the extrusion of a molecule of dinitrogen (N₂). ias.ac.in Nitrenes are highly electrophilic species that can undergo a variety of subsequent reactions, including insertion into C-H bonds, addition to double bonds to form aziridines, and rearrangements. ias.ac.inworktribe.com

The decomposition can proceed through either a singlet or a triplet nitrene state, with the reaction pathway influencing the final products. ias.ac.inworktribe.com In the presence of alkenes, singlet nitrenes typically undergo stereospecific addition to form aziridines, while triplet nitrenes react in a stepwise manner. ias.ac.in

The thermal decomposition of aryl azides is a well-established method for generating nitrenes. ias.ac.innih.gov For example, heating 3-azidoaniline in an inert solvent can lead to the formation of polymeric materials. worktribe.com Photochemical decomposition, often carried out at low temperatures in a matrix, allows for the spectroscopic observation and characterization of the transient nitrene species. researchgate.net The reactivity of the generated nitrene can be harnessed for surface functionalization, as demonstrated by the reaction of nitrenes with graphitic surfaces to form aziridine (B145994) rings. beilstein-journals.org

Catalytic and Stoichiometric Reduction Strategies to Aryl Amines

The azido group is a masked form of an amine and can be readily reduced to the corresponding primary amine. This transformation is a synthetically valuable method for the preparation of diamines. In the case of 3-azidoaniline hydrochloride, reduction of the azido group yields 1,3-diaminobenzene. A variety of reducing agents and conditions can be employed for this purpose.

Catalytic hydrogenation is a common and efficient method for the reduction of aryl azides. rsc.orglibretexts.org This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), with a hydrogen source like hydrogen gas or sodium borohydride. rsc.orgresearchgate.net The reaction is often performed in solvents like methanol (B129727) or aqueous media. rsc.orgresearchgate.net Bio-synthesized palladium nanoparticles have also been shown to be effective catalysts for the hydrogenation of 4-azidoaniline. researchgate.net

Stoichiometric reduction methods offer alternatives to catalytic hydrogenation. The Staudinger reaction, which involves the treatment of the azide with a phosphine (B1218219) (e.g., triphenylphosphine) followed by hydrolysis of the resulting iminophosphorane, is a mild and widely used method for converting azides to amines. rsc.orgwikipedia.org Other reducing agents that have been used for the reduction of aryl azides include hydrogen sulfide (B99878) (H₂S) and sodium thiophosphate. nih.govworktribe.com Electrochemical methods have also been developed for the reduction of organo azides. orientjchem.org

Interactive Data Table: Reduction of Aryl Azides

| Azide Substrate | Reducing Agent/Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|

| Azidoarenes | Pd/AlO(OH) nanoparticles, NaBH₄ | Aqueous medium, room temp. | Aniline (B41778) derivatives | rsc.org |

| 4-Azidoaniline | Trisodium thiophosphate | Aqueous solution, 70 °C | p-Diaminobenzene | worktribe.com |

| Organic Azides | Triphenylphosphine, then H₂O | - | Primary Amines | wikipedia.org |

| 4-Azidoaniline hydrochloride | Bio-Pd on D. desulfuricans, H₂ | Methanol | 1,4-Phenylenediamine | researchgate.net |

Reactions of the Primary Aromatic Amine Functional Group

Acylation and Amidation Reactions for Derivatization

The primary aromatic amine group of this compound is a nucleophilic center that can readily undergo acylation and amidation reactions. These reactions are commonly used to introduce a variety of substituents, thereby modifying the chemical and physical properties of the molecule.

Acylation is typically achieved by reacting the amine with an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base. The base serves to neutralize the hydrochloric acid salt and the acid generated during the reaction. This derivatization can be useful for protecting the amine group during subsequent transformations of the azido group or for introducing specific functionalities. For example, acylation with isopropyl chloroformate has been mentioned in the context of synthesizing related structures. newdrugapprovals.org

Amidation reactions, which result in the formation of an amide bond, are fundamental in organic synthesis and medicinal chemistry. The primary amine of 3-azidoaniline can be coupled with carboxylic acids using standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt). rsc.org This approach allows for the synthesis of a wide range of amides with diverse structures and functionalities.

Diazotization Chemistry and Subsequent Aromatic Transformations

The diazotization of primary aromatic amines is a cornerstone of synthetic organic chemistry, providing a gateway to a vast array of functional group transformations. byjus.com This reaction involves treating a primary aromatic amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid such as hydrochloric acid (HCl), to convert the amino group into a diazonium salt (-N₂⁺). iitk.ac.inorganic-chemistry.org

In the specific case of this compound, the primary amino group undergoes diazotization to form the 3-azidobenzenediazonium chloride salt. The reaction mechanism commences with the formation of the nitrosonium ion (N=O⁺) from nitrous acid in the acidic medium. The nucleophilic amino group of 3-azidoaniline then attacks the nitrosonium ion, leading to an N-nitrosamine after deprotonation. byjus.com Subsequent protonation and dehydration steps in the presence of excess acid yield the highly reactive diazonium salt, while the azido (-N₃) group remains intact. byjus.com

The resulting 3-azidobenzenediazonium salt is a versatile synthetic intermediate. organic-chemistry.org The diazonium group is an excellent leaving group (as N₂ gas) and can be substituted by a wide variety of nucleophiles, often through transition-metal-catalyzed processes like the Sandmeyer or Schiemann reactions. organic-chemistry.org This allows for the introduction of halides, cyano groups, hydroxyl groups, and other functionalities onto the aromatic ring at the position of the original amino group. These transformations are crucial for synthesizing complex molecules where the azide can be used for subsequent "click" reactions or other azide-specific chemistry. nih.govuva.nl

Below is a table illustrating potential aromatic transformations starting from the diazonium salt of 3-azidoaniline.

| Reagent(s) | Reaction Type | Product |

| CuCl/HCl | Sandmeyer | 1-azido-3-chlorobenzene |

| CuBr/HBr | Sandmeyer | 1-azido-3-bromobenzene |

| KI | Sandmeyer-like | 1-azido-3-iodobenzene |

| CuCN/KCN | Sandmeyer | 3-azidobenzonitrile |

| HBF₄, heat | Schiemann | 1-azido-3-fluorobenzene |

| H₂O, heat | Hydrolysis | 3-azidophenol |

| Phenol, NaOH | Azo Coupling | 4-(3-azidophenylazo)phenol |

Condensation Reactions with Carbonyl Substrates

The primary amine functionality of this compound allows it to participate in condensation reactions with various carbonyl compounds, such as aldehydes and ketones. organicchemistrydata.org These reactions typically result in the formation of an imine (or Schiff base) through the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The reaction is often catalyzed by acid or base.

The general reaction involves the lone pair of the nitrogen atom in the amino group of 3-azidoaniline attacking the electrophilic carbonyl carbon. This forms a tetrahedral intermediate called a carbinolamine. Under the reaction conditions, the carbinolamine readily dehydrates to form the stable C=N double bond of the imine. libretexts.org

This reactivity is exploited in more complex transformations, such as multicomponent reactions. For instance, azidoanilines can be used in the Ugi four-component reaction, which involves the condensation of an amine, a carboxylic acid, an aldehyde or ketone, and an isocyanide to form an α-acylamino carboxamide. frontiersin.org In such a setup, 3-azidoaniline would serve as the amine component, with its amino group condensing with the carbonyl component in the initial step of the reaction sequence. frontiersin.org This highlights the utility of the condensation reaction in building molecular complexity while preserving the azide moiety for further functionalization.

The following table shows representative products from the condensation of 3-azidoaniline with various carbonyl substrates.

| Carbonyl Substrate | Product Name |

| Benzaldehyde | (E)-N-benzylidene-3-azidoaniline |

| Acetone | N-(propan-2-ylidene)-3-azidoaniline |

| Cyclohexanone | N-cyclohexylidene-3-azidoaniline |

| Formaldehyde | N,N',N''-tris(3-azidophenyl)-1,3,5-triazinane |

Applications of 3 Azidoaniline Hydrochloride in Advanced Organic Synthesis and Materials Science

Precursor in the Synthesis of Nitrogen-Containing Heterocyclic Compounds

The presence of reactive azide (B81097) and amine functionalities makes azidoaniline hydrochloride a key starting material for constructing a variety of nitrogen-containing heterocyclic compounds (NCHCs). researchgate.netopenmedicinalchemistryjournal.com These scaffolds are of significant interest in medicinal chemistry and materials science. researchgate.net

The azide group of azidoaniline hydrochloride is an ideal precursor for forming the 1,2,3-triazole ring, a core structure in many functional molecules. acs.orgacs.org The CuAAC reaction provides a reliable method for linking an azide-containing molecule, such as an azidoaniline derivative, with an alkyne-functionalized partner. colab.ws

This strategy has been effectively used to create complex molecular architectures where a triazole ring serves as a stable covalent linker. For example, researchers have synthesized triazole-linked 6-amino-5-cyano-2(1H)-pyrimidinone dimers. heteroletters.org In this process, 4-azidoaniline (B77532) hydrochloride is first used to prepare a 6-amino-5-cyano-1-(4-azidophenyl)-2(1H)-pyrimidinone intermediate. heteroletters.org This azide-functionalized pyrimidinone is then "clicked" with an alkyne-bearing pyrimidinone derivative. heteroletters.org The copper(I)-catalyzed (3+2) cycloaddition proceeds smoothly at room temperature in the presence of a reducing agent like sodium ascorbate (B8700270) to yield the desired 1,4-disubstituted-1,2,3-triazole compounds in good yields. heteroletters.org This approach demonstrates the power of using azidoaniline hydrochloride to build complex, fused heterocyclic systems. heteroletters.orgvu.lt

Table 1: Synthesis of Triazole-Linked Pyrimidinone Dimers via CuAAC Reaction

| Alkyne Precursor | Azide Precursor | Catalyst System | Product Yield | Reference |

|---|

Beyond triazole formation, the amino group of azidoaniline hydrochloride allows for its direct incorporation into heterocyclic ring systems through condensation and annulation reactions. This is particularly useful for synthesizing derivatives of pyrimidine (B1678525), a key structure in nucleic acids and various bioactive compounds. heteroletters.orgnih.govnih.gov

A notable example involves the reaction of 4-azidoaniline hydrochloride with ethyl 2,2-dicyanovinylcarbamate derivatives. heteroletters.org When heated under reflux in the presence of a base like triethylamine, a condensation reaction occurs, leading to the formation of 6-amino-5-cyano-1-(4-azidophenyl)-4-substituted-2(1H)-pyrimidinones in good yields (e.g., 76%). heteroletters.org This reaction effectively attaches the azidophenyl moiety to the N1 position of the pyrimidine ring, yielding a product that retains the azide group for further functionalization, such as the click reactions described previously. heteroletters.org This two-step approach, combining direct ring formation with subsequent click chemistry, highlights the compound's utility in creating complex, multifunctional heterocyclic molecules. heteroletters.org

Building Block for Functional Polymeric and Supramolecular Materials

The unique reactivity of the azido (B1232118) group makes azidoaniline hydrochloride an important monomer and functionalizing agent in materials science for creating polymers and supramolecular assemblies with tailored properties. cymitquimica.com

Azidoaniline hydrochloride is a suitable precursor for the synthesis of photo-reactive polymers and hydrogels. celluars.comscientificlabs.comguidechem.com The aryl azide group is photo-labile; upon exposure to UV light, it can form a highly reactive nitrene intermediate that can insert into C-H, N-H, or O-H bonds, leading to covalent cross-linking of polymer chains. researchgate.netsciforum.net

This property has been exploited to create various functional materials:

Photo-reactive Polymers: It can be used to prepare polymers like poly(acrylic acid) incorporating phenylazido groups. celluars.comscientificlabs.comguidechem.comchemicalbook.com

Photo-reactive Polysaccharides: The compound is suitable for synthesizing photo-reactive polysaccharides. celluars.comguidechem.comchemicalbook.com

Hydrogel Formation: In one study, a 7-nitrobenzofurazan p-azidoaniline (NBD-AzAn) derivative was synthesized. mdpi.com The photo-crosslinking properties of the phenylazide group were utilized in the photopolymerization of acrylamide (B121943) to form polyacrylamide gels, demonstrating its role as a photo-initiator or cross-linker. sciforum.netmdpi.com

Surface Modification: Researchers have synthesized azide-containing copolymers, such as poly(sulfobetaine methacrylate-co-N-(4-azidophenyl)methacrylamide), starting from 4-azidoaniline hydrochloride. mdpi.com These copolymers can then be grafted onto surfaces via click chemistry to impart specific properties like low-fouling. mdpi.com

Table 2: Examples of Photo-reactive Materials Synthesized Using Azidoaniline Derivatives

| Material Type | Precursors | Activation Method | Application | Reference |

|---|---|---|---|---|

| Photo-reactive Poly(acrylic acid) | 4-Azidoaniline hydrochloride, Acrylic acid | Photochemical | Functional polymer synthesis | celluars.comscientificlabs.com |

| Photo-reactive Polysaccharides | 4-Azidoaniline hydrochloride, Polysaccharide backbone | Photochemical | Biomaterial functionalization | celluars.comguidechem.com |

| Polyacrylamide Hydrogel | NBD-AzAn, Acrylamide, N,N'-methylene-bis-acrylamide | UV light exposure | Gel formation, controlled release | sciforum.netmdpi.com |

Electropolymerization of 4-azidoaniline provides a direct and controllable method for modifying conductive surfaces. researchgate.net This technique allows for the growth of a thin, adherent polymer film—poly(4-azidoaniline)—directly onto an electrode surface, such as glassy carbon (GC) or indium tin oxide (ITO). researchgate.net The resulting polymer film is rich in azide groups, creating a versatile platform for subsequent surface functionalization via click chemistry. researchgate.net

A more advanced technique, termed simultaneous electropolymerization and electro-click functionalization (SEEC), has been developed. researchgate.net In a one-pot process, the electrochemical potential is used to simultaneously oxidize 4-azidoaniline (triggering its polymerization) and reduce Cu(II) ions to the catalytic Cu(I) species. researchgate.net This allows an alkyne-containing molecule present in the solution to be "clicked" onto the growing polymer chain in a single step. researchgate.netsigmaaldrich.com This method offers a highly efficient route to creating complex functional surfaces for applications in sensors, biomaterials, and electronics. researchgate.netresearchgate.net

3-Azidoaniline (B6599890) hydrochloride and its isomers serve as key monomers for the synthesis of novel copolymers with advanced functionalities. By copolymerizing azidoaniline with other monomers, materials with combined or enhanced properties can be achieved. researchgate.net

Conductive Copolymers: Copolymers of polyaniline and o-azidoaniline have been synthesized through chemical oxidative polymerization. researchgate.net The resulting copolymers possess azido groups that can be thermally activated to induce cross-linking between polymer chains. This cross-linking was found to improve the thermal stability of the material, although it was accompanied by a decrease in electrical conductivity due to a loss of conjugation. researchgate.net

Zwitterionic Copolymers: To create biocompatible and low-fouling materials, zwitterionic copolymers have been synthesized. One such example is poly[SBE-co-Az], a copolymer incorporating a sulfobetaine (B10348) monomer (SBE) and a 4-azidoaniline moiety (Az). nih.gov The presence of the photolabile azide group, confirmed by a characteristic peak at ≈2120 cm⁻¹ in the FTIR spectrum, allows the copolymer to be covalently grafted onto surfaces for applications like therapeutic apheresis. nih.gov

Functional Copolymers for "Click" Grafting: A copolymer of sulfobetaine methacrylate (B99206) (SBMA) and N-(4-azidophenyl)methacrylamide (AzMA), which is synthesized from 4-azidoaniline hydrochloride, was created for surface modification. mdpi.com This pSBAz copolymer can be attached to alkyne-functionalized surfaces via the CuAAC reaction to create super-low fouling coatings that resist protein adsorption and cell adhesion. mdpi.com

Table 3: Examples of Aromatic Azidoaniline-Based Copolymers

| Copolymer Name | Monomers | Key Feature/Property | Potential Application | Reference |

|---|---|---|---|---|

| Poly(aniline-co-o-azidoaniline) | Aniline (B41778), o-Azidoaniline | Thermally cross-linkable, modified conductivity | Stable conductive materials | researchgate.net |

| Poly[SBE-co-Az] | Sulfobetaine (SBE), 4-Azidoaniline (Az) | Zwitterionic, photo-reactive for surface grafting | Biocompatible coatings, therapeutic devices | nih.gov |

Lack of Specific Research Data on 3-Azidoaniline Hydrochloride for Surface Modification

An extensive review of available scientific literature reveals a significant lack of specific research findings on the use of This compound for chemical conjugation strategies aimed at molecular and material surface modification. The body of research in advanced organic synthesis and materials science predominantly focuses on its isomer, 4-azidoaniline hydrochloride .

The widespread use of the para isomer (4-azidoaniline) stems from its linear geometry, which is highly advantageous for creating well-organized, functional layers on various substrates. The primary amine and the azide group are positioned at opposite ends of the aromatic ring, allowing the molecule to act as a straightforward linker. The amine group can be readily converted into a diazonium salt for grafting onto surfaces, leaving the azide group exposed and available for subsequent "click" chemistry reactions. researchgate.netgoogle.comnih.gov This configuration is ideal for applications requiring the covalent attachment of biomolecules, polymers, or other functional moieties to surfaces like carbon, gold, or polymers. researchgate.netgoogle.commdpi.com

Strategies involving 4-azidoaniline hydrochloride are well-documented and include:

Diazonium Salt Formation and Electrografting: The amine group of 4-azidoaniline is converted into a highly reactive diazonium salt. google.comnih.gov This salt can then be electrochemically reduced to form a strong covalent bond with conductive surfaces, such as glassy carbon or boron-doped diamond, creating an azide-terminated surface layer. researchgate.netnih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide-functionalized surfaces serve as a platform for "click" chemistry. researchgate.netmdpi.com Molecules containing a terminal alkyne group can be covalently and specifically attached to the surface via the formation of a stable triazole ring, a reaction catalyzed by copper(I). mdpi.commdpi.com

Photoreactive Polymer Synthesis: 4-azidoaniline hydrochloride is also used to synthesize photoreactive polymers. nih.gov These polymers, containing the azidophenyl group, can be coated onto a material and then cross-linked or grafted to the surface upon exposure to UV light. google.comresearchgate.net

In contrast, the meta position of the functional groups in 3-azidoaniline results in an angled or "bent" molecular geometry. This structural characteristic may be less suitable for forming the densely packed, highly ordered monolayers that are often desired in materials science applications, potentially explaining the preference for the 4-azido isomer in the literature.

While detailed application data for this compound in surface chemistry is not available in the provided results, its basic chemical properties are known.

Table 1: Computed Properties of 3-Azidoaniline

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3-azidoaniline | nih.gov |

| Molecular Formula | C₆H₆N₄ | nih.gov |

| Molecular Weight | 134.14 g/mol | nih.gov |

| SMILES | C1=CC(=CC(=C1)N=[N+]=[N-])N | nih.gov |

| InChIKey | QNLSJPUEPXAOGG-UHFFFAOYSA-N | nih.gov |

| CAS Number | 14994-81-1 | nih.gov |

Due to the absence of specific research studies on the conjugation and surface modification applications of this compound, no detailed research findings or corresponding data tables for this specific compound can be presented.

Advanced Spectroscopic and Analytical Methodologies in the Characterization of 3 Azidoaniline Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and relative abundance of atoms within a molecule.

For 3-azidoaniline (B6599890) hydrochloride, ¹H NMR spectroscopy is used to identify the number and substitution pattern of the aromatic protons. The spectrum is expected to show distinct signals in the aromatic region (typically 6.5-8.0 ppm). The splitting pattern of these signals, governed by spin-spin coupling, reveals the positional relationship between the protons on the benzene (B151609) ring, confirming the meta (1,3) substitution pattern of the amino and azido (B1232118) groups. The protons of the ammonium (B1175870) group (-NH₃⁺) may appear as a broad singlet, with a chemical shift that can be dependent on the solvent and concentration.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum will display six distinct signals for the six carbons of the aromatic ring. The carbons directly attached to the nitrogen atoms (C-NH₃⁺ and C-N₃) will exhibit chemical shifts influenced by the electronegativity and electronic effects of these substituents. Quantitative NMR (qNMR) techniques can also be employed for purity assessment, where the integral of a signal from the analyte is compared against that of a certified internal standard of known concentration.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Azidoaniline Moiety Note: These are predicted values. Actual experimental values may vary based on solvent and conditions.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| H-2 | ~7.0-7.2 | 115-120 |

| H-4 | ~6.7-6.9 | 118-123 |

| H-5 | ~7.2-7.4 | 130-135 |

| H-6 | ~6.8-7.0 | 110-115 |

| C-1 (C-NH₃⁺) | - | 145-150 |

Vibrational Spectroscopy: Infrared (IR) and Raman Analyses of Functional Groups

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. thermofisher.com These two methods are often complementary.

In the IR spectrum of 3-azidoaniline hydrochloride, the most prominent and diagnostic absorption is the strong, sharp band corresponding to the asymmetric stretching vibration of the azide (B81097) group (N=N⁺=N⁻). This peak is typically observed in the 2100-2160 cm⁻¹ region. Another key feature is the stretching vibrations of the ammonium (-NH₃⁺) group, which appear as a broad band between 2800 and 3200 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring produce a series of peaks in the 1450-1600 cm⁻¹ range.

Raman spectroscopy provides complementary information. ljmu.ac.uk While the azide stretch is also Raman active, the symmetric vibrations of the aromatic ring often produce stronger Raman signals than in the IR spectrum. This allows for a detailed analysis of the benzene ring substitution. Raman is also particularly useful for analyzing aqueous solutions, which can be challenging for traditional IR spectroscopy. thermofisher.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Azide (-N₃) | Asymmetric Stretch | 2100 - 2160 | Strong, Sharp |

| Ammonium (-NH₃⁺) | N-H Stretch | 2800 - 3200 | Broad, Strong |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |

| Aromatic C=C | Ring Stretch | 1450 - 1600 | Medium to Strong |

High-Resolution Mass Spectrometry for Molecular Identification and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. nih.govresearchgate.net For this compound, HRMS can accurately measure the mass of the protonated molecular ion, [C₆H₆N₄ + H]⁺, which has a calculated monoisotopic mass of 135.0665 Da. The experimental measurement of this mass with high accuracy (typically within 5 ppm) provides strong evidence for the compound's elemental formula.

In addition to molecular identification, tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the ion, which provides valuable structural information. A characteristic fragmentation pathway for aryl azides is the facile loss of a molecule of nitrogen (N₂), which has a mass of 28.0061 Da. researchgate.net This fragmentation results in the formation of a highly reactive nitrene intermediate. The resulting fragment ion would then undergo further decomposition characteristic of the aniline (B41778) structure.

Table 3: Predicted High-Resolution Mass Spectrometry Data for 3-Azidoaniline

| Ion / Fragment | Formula | Calculated Monoisotopic Mass (m/z) | Proposed Fragmentation Pathway |

|---|---|---|---|

| [M+H]⁺ | [C₆H₇N₄]⁺ | 135.0665 | Protonated molecular ion |

| [M+H-N₂]⁺ | [C₆H₇N]⁺ | 107.0600 | Loss of neutral nitrogen molecule |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photochemical Response Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit strong UV absorbance due to π → π* transitions within the benzene ring. Aniline typically shows two primary absorption bands around 230 nm and 280 nm. nist.gov The presence of the azido group, another chromophore, will influence the position and intensity of these absorption maxima (λ_max).

Furthermore, aryl azides are well-known for their photochemical activity. mdpi.com Upon irradiation with UV light, the azide group can release molecular nitrogen (N₂) to generate a highly reactive nitrene intermediate. This photochemical response can be monitored using UV-Vis spectroscopy by observing the disappearance of the characteristic azide absorbance bands and the appearance of new bands corresponding to the photoproducts. This property makes azidoanilines useful in applications such as photoaffinity labeling and as cross-linking agents.

Thermal Analysis Techniques (Thermogravimetric Analysis, Differential Scanning Calorimetry) for Material Characterization

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. libretexts.orgtainstruments.com Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, providing information on thermal stability and decomposition. For this compound, a TGA thermogram would be expected to show an initial mass loss corresponding to the release of hydrogen chloride (HCl), followed by a significant and often rapid mass loss at a higher temperature due to the decomposition of the azide group, which releases nitrogen gas (N₂).

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. orientjchem.org This allows for the determination of melting points, glass transitions, and heats of reaction. The DSC thermogram for this compound is expected to show a sharp endothermic peak corresponding to its melting point. However, due to the thermal instability of the azide group, this melting is often accompanied by simultaneous decomposition, as observed for the analogous compound 4-azidoaniline (B77532) hydrochloride, which decomposes at 165 °C. sigmaaldrich.com This would be represented in the DSC curve as a complex peak or an exothermic decomposition event immediately following the endothermic melting transition.

Table 4: Summary of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Azidoaniline hydrochloride |

| Aniline |

Computational Chemistry and Theoretical Modeling of 3 Azidoaniline Hydrochloride Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining the electronic structure of molecules. ijcce.ac.irresearchgate.net These calculations optimize the molecular geometry to find the lowest energy conformation and compute various electronic properties that dictate the molecule's stability and reactivity. uctm.edu For 3-azidoaniline (B6599890) hydrochloride, the protonation of the amino group is a critical feature. This protonation introduces a positive charge, which significantly influences the electron distribution across the entire molecule.

DFT calculations at a level like B3LYP with a 6-311G** basis set can be employed to model the electronic landscape. mdpi.com Key outputs from these calculations include the molecular electrostatic potential (MEP), atomic charges (e.g., Mulliken or Hirshfeld charges), and global reactivity descriptors. rasayanjournal.co.inresearchgate.net

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. For the 3-azidoanilinium ion (the protonated form), the MEP would show a region of high positive potential around the -NH3+ group, indicating its susceptibility to nucleophilic attack. The azide (B81097) group (-N3) would exhibit a region of negative potential, particularly on the terminal nitrogen atom, highlighting it as a potential site for electrophilic interaction or coordination. thaiscience.info

Global Reactivity Descriptors: These parameters, derived from the energies of the frontier molecular orbitals, quantify the reactivity of a molecule. While specific values for 3-azidoaniline hydrochloride require dedicated computation, the typical parameters provide a framework for understanding its chemical behavior.

Interactive Table: Global Reactivity Descriptors

This table illustrates typical quantum chemical descriptors that would be calculated to assess the reactivity profile of a molecule like this compound. The values are derived from the Highest Occupied Molecular Orbital (EHOMO) and Lowest Unoccupied Molecular Orbital (ELUMO) energies.

| Descriptor | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity; a smaller gap suggests higher reactivity. irjweb.com |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. researchgate.netnih.gov |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Represents the "escaping tendency" of electrons from a system. irjweb.com |

| Electronegativity (χ) | -μ | Measures the power of an atom or group to attract electrons. researchgate.netnih.gov |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the ability of a species to accept electrons. rasayanjournal.co.in |

Protonation of the aniline (B41778) nitrogen to form the hydrochloride salt would be expected to make the molecule a stronger electrophile (higher ω) and increase its chemical hardness (η) compared to its neutral counterpart, due to the stabilizing effect of the positive charge on the electron cloud.

Molecular Orbital Analysis and Frontier Orbital Theory Applications in Reactivity Prediction

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to specific orbitals that extend over the entire molecule. libretexts.org Of particular importance is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals are crucial for predicting how a molecule will react. rasayanjournal.co.in

HOMO and LUMO Analysis:

HOMO: This orbital represents the region from which the molecule is most likely to donate electrons. In a reaction, it typically interacts with the LUMO of an electrophile. For 3-azidoaniline, the HOMO is expected to have significant electron density on the aromatic ring and the amino group. However, upon protonation to form the hydrochloride, the positive charge on the -NH3+ group would significantly lower the energy of the HOMO and reduce its electron-donating ability.

LUMO: This orbital is the lowest-energy location for a molecule to accept electrons. It interacts with the HOMO of a nucleophile. The LUMO of the 3-azidoanilinium ion would likely be distributed over the aromatic ring and the azide group, indicating these as the primary sites for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical indicator of molecular stability and reactivity. schrodinger.com A small gap suggests that the molecule can be easily excited, implying higher chemical reactivity. wikipedia.org Computational studies on related aromatic azides and anilines confirm that substituents significantly alter the HOMO-LUMO gap. researchgate.netindexcopernicus.com For this compound, the electron-withdrawing nature of both the azide and the protonated amino group would be expected to result in a relatively large HOMO-LUMO gap, suggesting greater stability compared to the neutral form.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for mapping the pathways of chemical reactions, identifying transient intermediates, and characterizing the high-energy transition states that connect reactants to products. cuny.edumdpi.com This is particularly valuable for reactions involving energetic materials like azides, where intermediates can be short-lived and difficult to study experimentally.

The primary reaction of interest for organic azides is thermal or photochemical decomposition, which proceeds via a highly reactive nitrene intermediate. nih.govacs.org For 3-azidoaniline, this would involve the loss of N₂ to form 3-aminophenylnitrene.

Methodology for Mechanism Elucidation:

Potential Energy Surface (PES) Scan: To begin, a coordinate driving scan is performed. For the decomposition of the azide, the N-N₂ bond length would be systematically increased, and the energy at each step calculated. This helps to locate an approximate structure for the transition state.

Transition State (TS) Optimization: Using the structure from the PES scan as a starting point, a full optimization is performed to locate the exact first-order saddle point on the energy surface that represents the transition state. Methods like the Berny algorithm are commonly used for this purpose. cuny.edu

Frequency Calculation: A frequency calculation is performed on the optimized TS structure. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate (e.g., the breaking of the N-N₂ bond). cuny.edu

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation maps the path downhill from the transition state, confirming that it connects the reactant (3-azidoanilinium ion) on one side and the products (3-aminophenylnitrene cation and N₂) on the other. cuny.edu

This process allows for the calculation of the activation energy (the energy difference between the reactant and the transition state), which is the key parameter determining the reaction rate. Computational studies on similar azide reactions have successfully used these methods to determine activation barriers and elucidate complex multi-step mechanisms. mdpi.com

Conformational Analysis and Intermolecular Interaction Studies

Conformational Analysis: Conformational analysis involves studying the different spatial arrangements of a molecule that arise from rotation around single bonds. libretexts.org For this compound, the key rotational degrees of freedom are the C-N bond of the amino group and the C-N bond of the azide group.

A computational conformational analysis would involve a systematic scan of the dihedral angles associated with these bonds to map out the potential energy surface. nih.gov For example, the dihedral angle C2-C3-N(azide)-N would be rotated in increments (e.g., 10 degrees) and the energy calculated at each point to determine the rotational barrier and identify the lowest-energy (most stable) conformers. mdpi.com Studies on similar molecules, such as 3-(azidomethyl)benzoic acid, have shown that even subtle changes in conformation can lead to different crystal packing arrangements, a phenomenon known as conformational polymorphism. nih.gov The bulky nature and potential for hydrogen bonding of the -NH3+ group in the hydrochloride would likely create a more complex conformational landscape than the neutral molecule.

Interactive Table: Illustrative Conformational Energy Profile

This table represents a hypothetical energy profile for the rotation around the C-N₃ bond in an azido-substituted benzene (B151609) ring, as would be determined by a computational scan.

| Dihedral Angle (C-C-N-N) | Relative Energy (kcal/mol) | Conformation |

| 0° | 2.5 | Eclipsed (Highest Energy) |

| 60° | 0.5 | Gauche |

| 90° | 0.0 | Perpendicular (Lowest Energy) |

| 120° | 0.5 | Gauche |

| 180° | 2.5 | Eclipsed (Highest Energy) |

Intermolecular Interaction Studies: Understanding how molecules interact with each other is fundamental to predicting the properties of bulk materials, such as crystal structure and solubility. mdpi.comresearchgate.net For this compound, the primary intermolecular forces would be strong ion-dipole interactions and hydrogen bonding involving the -NH3+ group and the chloride counter-ion. Weaker interactions, such as π-π stacking between aromatic rings and dipole-dipole interactions involving the polar azide group, would also play a role. ijcce.ac.ir

Computational methods can quantify the strength of these interactions. By building a model of a molecular dimer or a crystal unit cell, the interaction energy can be calculated. nih.govresearchgate.net This is typically done by subtracting the energies of the individual isolated molecules from the total energy of the dimer, correcting for basis set superposition error (BSSE). Analysis of the Hirshfeld surface can also be used to visualize and quantify different types of intermolecular contacts within a crystal lattice. nih.gov These studies are crucial for rationalizing the observed crystal packing and for designing new materials with desired solid-state properties. academie-sciences.fr

Emerging Research Avenues and Future Perspectives for Aromatic Azidoanilines

Exploration of Novel Synthetic Transformations and Cascade Reactions

The dual functionality of 3-azidoaniline (B6599890) hydrochloride makes it an ideal candidate for the development of novel synthetic transformations and complex cascade reactions. The azido (B1232118) group is well-known for its participation in bioorthogonal "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole rings. Researchers are exploring this reactivity to construct intricate molecular architectures that are valuable in medicinal chemistry and materials science.

Beyond simple cycloadditions, future work is aimed at designing one-pot cascade reactions that leverage both the azido and amino groups. A hypothetical cascade could involve an initial reaction at the amino group (e.g., acylation or Schiff base formation) followed by an intramolecular cycloaddition or reduction of the azide (B81097). Such sequences allow for the rapid build-up of molecular complexity from a simple starting material, which is a key goal in modern synthetic chemistry. nih.gov The development of catalytic systems that can selectively trigger reactions at one site over the other, or orchestrate a stepwise reaction sequence, remains a significant area of investigation.

Integration into Advanced Functional Materials and Nanotechnology

The incorporation of 3-azidoaniline into polymers and nanomaterials is a promising route to advanced functional materials. The azido group can be converted into a highly reactive nitrene upon thermal or photochemical stimulation. This property is exploited for cross-linking polymer chains, which can significantly enhance the thermal stability of materials like polyaniline. researchgate.net For example, copolymers of aniline (B41778) and azidoaniline have been synthesized, and upon heating, the azido groups generate nitrenes that form cross-links, improving the material's stability. researchgate.net

In nanotechnology, the azido group's ability to participate in click chemistry allows for the precise functionalization of surfaces and nanoparticles. For instance, silica (B1680970) nanoparticles have been functionalized with phenyl azido groups to create building blocks for layer-by-layer assembly, forming stable coatings. researchgate.net 3-Azidoaniline hydrochloride can serve as a key monomer or surface modification agent in creating:

Photo-reactive Polymers: Materials that change their physical or chemical properties upon exposure to light.

Conducting Polymers: Copolymers incorporating 3-azidoaniline could lead to materials where the conductivity can be modulated by cross-linking. researchgate.net

Functionalized Nanomaterials: The amino group allows for initial attachment to a material (e.g., through amide bond formation), while the azido group remains available for subsequent "clicking" of other molecules, such as fluorescent dyes or bioactive peptides.

| Material Application | Key Functional Group(s) | Potential Outcome |

| Cross-linked Polymers | Azido (-N₃) | Enhanced thermal stability and modified conductivity. researchgate.net |

| Photo-reactive Surfaces | Azido (-N₃) | Light-induced surface patterning and modification. |

| Bio-functionalized Nanoparticles | Azido (-N₃) and Amino (-NH₂) | Targeted drug delivery, biosensors. |

Deeper Understanding of Mechanistic Principles at the Molecular Level

A thorough understanding of the reaction mechanisms involving 3-azidoaniline is crucial for optimizing its use and designing new applications. The primary reactions of interest are the 1,3-dipolar cycloaddition of the azido group and the electrophilic/nucleophilic reactions of the amino group and aromatic ring.

Computational and experimental studies are being employed to elucidate the transition states and intermediates in these reactions. For example, in cycloaddition reactions, understanding the electronic effects of the meta-amino group on the azide's reactivity can help in predicting reaction rates and regioselectivity. researchgate.net Similarly, mechanistic studies on how the azido group influences the reactivity of the aniline moiety are essential. For instance, the mechanism of iodination for free anilines has been studied to understand how substituents affect the reaction pathway, knowledge that is transferable to understanding the behavior of 3-azidoaniline. researchgate.net

Key mechanistic questions for future research include:

How does the electronic interplay between the amino and azido groups in the meta-position affect the kinetics of CuAAC reactions?

What are the precise conditions needed to generate the triplet nitrene from 3-azidoaniline, which is a potential building block for high-spin molecular assemblies? researchgate.net

Can the reaction pathway be switched between cycloaddition and reduction of the azide group by tuning catalysts or reaction conditions?

Interdisciplinary Research Opportunities in Chemical Biology and Materials Science

The unique bifunctional nature of this compound positions it as a powerful tool at the intersection of different scientific disciplines.

In chemical biology , its azido group is ideal for bioorthogonal labeling. Scientists can incorporate this molecule into larger structures designed to interact with biological systems. For example, a peptide synthesized with a 3-azidoaniline derivative could be used to probe protein-protein interactions. The amino group can serve as an attachment point for reporter tags or affinity probes, while the azido group allows the entire construct to be "clicked" onto a binding partner via photoaffinity labeling, enabling researchers to study complex biological pathways.

In materials science , this compound is a valuable monomer for creating novel polymers with tailored properties. Its integration into polymer backbones can introduce photoreactive sites for subsequent material modification. sigmaaldrich.com The development of polyamines from monomers like aziridines and azetidines highlights the demand for nitrogen-containing building blocks to create polymers for applications such as gene transfection and CO₂ capture. rsc.orgutwente.nl 3-Azidoaniline provides a pathway to aromatic polyamines with photosensitive and "clickable" functionalities, opening doors to new smart materials, responsive coatings, and advanced separation membranes.

| Field | Application of 3-Azidoaniline | Role of Functional Groups |

| Chemical Biology | Photoaffinity labeling, protein tracking | Azido group for covalent bonding; amino group for linking reporters. |

| Materials Science | Synthesis of photo-reactive polymers | Azido group for cross-linking/clicking; amino group for polymerization. researchgate.netsigmaaldrich.com |

| Medicinal Chemistry | Synthesis of triazole-based compounds | Azido group for CuAAC reaction to form stable heterocyclic scaffolds. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.